molecular formula C11H15BrO B14255835 (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one CAS No. 322000-37-3

(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one

Cat. No.: B14255835
CAS No.: 322000-37-3
M. Wt: 243.14 g/mol
InChI Key: GSAOETADSNHEGW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohept-2-en-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one: This compound has a similar structure but lacks the bromine atom.

    Cyclohex-2-enone: A simpler compound with a similar cyclohexenone ring structure.

Uniqueness

(6R)-2-Bromo-3-methyl-6-(prop-1-en-2-yl)cyclohept-2-en-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

322000-37-3

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

(6R)-2-bromo-3-methyl-6-prop-1-en-2-ylcyclohept-2-en-1-one

InChI

InChI=1S/C11H15BrO/c1-7(2)9-5-4-8(3)11(12)10(13)6-9/h9H,1,4-6H2,2-3H3/t9-/m1/s1

InChI Key

GSAOETADSNHEGW-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H](CC1)C(=C)C)Br

Canonical SMILES

CC1=C(C(=O)CC(CC1)C(=C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.